molecular formula C9H12BrNO3 B12096912 Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- CAS No. 129319-26-2

Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)-

Cat. No.: B12096912
CAS No.: 129319-26-2
M. Wt: 262.10 g/mol
InChI Key: XMEBIRMZIUHXPD-UHFFFAOYSA-N
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Description

This pyridine derivative is characterized by substituents at positions 2, 3, 5, and 6 of the pyridine ring:

  • 2,6-Dimethoxy: Electron-donating methoxy groups influence electronic distribution and solubility.
  • 5-(Methoxymethyl): A methoxymethyl group at position 5 adds steric bulk and may improve solubility compared to alkyl or halogen substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129319-26-2

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

3-bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine

InChI

InChI=1S/C9H12BrNO3/c1-12-5-6-4-7(10)9(14-3)11-8(6)13-2/h4H,5H2,1-3H3

InChI Key

XMEBIRMZIUHXPD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C(N=C1OC)OC)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Methoxy Group Installation

The installation of methoxy groups at positions 2 and 6 of the pyridine ring typically begins with a dihalogenated pyridine precursor, such as 2,6-dichloropyridine or 2,6-difluoropyridine. Nucleophilic displacement of halogen atoms with methoxide ions is a widely employed strategy. For example, sodium methoxide in methanol at elevated temperatures (65–80°C) facilitates the substitution of chlorine or fluorine with methoxy groups. In one protocol, treatment of 2,6-dichloropyridine with sodium methoxide (5.4 M in methanol) at 65°C for 32 hours achieved 67% yield of 2,6-dimethoxypyridine . The reaction’s selectivity is enhanced by using polar aprotic solvents like dimethylformamide (DMF), which stabilizes the transition state and minimizes ester exchange side reactions .

Introduction of Methoxymethyl Group at Position 5

The methoxymethyl group at position 5 is introduced via a two-step process involving hydroxymethylation followed by methylation . First, a hydroxymethyl moiety is installed through formylation or direct substitution. For instance, Vilsmeier-Haack formylation of 2,6-dimethoxypyridine at position 5, followed by reduction with sodium borohydride, yields the hydroxymethyl intermediate. Subsequent methylation using methyl iodide in the presence of a base (e.g., sodium hydride) converts the hydroxymethyl group to methoxymethyl. This step is conducted under inert conditions to prevent oxidation, with yields reaching 75% . Alternative approaches employ alkylation of pyridine derivatives with chloromethyl methyl ether, though this method risks over-alkylation and requires careful stoichiometric control .

Bromination Strategies at Position 3

Bromination at position 3 is achieved through electrophilic aromatic substitution or directed metalation . Electrophilic bromination using bromine or N-bromosuccinimide (NBS) is feasible due to the electron-donating effects of the methoxy groups, which activate the ring. For example, treatment of 2,6-dimethoxy-5-(methoxymethyl)pyridine with NBS in carbon tetrachloride at 0°C selectively brominates position 3, yielding 85% product . Directed ortho-metalation (DoM) offers an alternative route: lithiation at position 3 using lithium diisopropylamide (LDA) , followed by quenching with bromine, achieves regioselectivity >90% .

Sequential Functionalization Approaches

A sequential synthesis route minimizes side reactions and improves overall efficiency:

  • 2,6-Dimethoxypyridine Synthesis :

    • Starting material: 2,6-dichloropyridine.

    • Conditions: NaOMe/MeOH, 65°C, 32 h .

    • Yield: 67%.

  • Methoxymethyl Installation :

    • Step 1: Vilsmeier-Haack formylation at position 5.

    • Step 2: NaBH4 reduction to hydroxymethyl.

    • Step 3: Methylation with MeI/NaH .

    • Combined yield: 58%.

  • Bromination :

    • Reagent: NBS in CCl4, 0°C .

    • Yield: 85%.

This sequence achieves an overall yield of 33%, with purity >98% confirmed by HPLC .

Purification and Characterization Techniques

Purification is critical due to the compound’s structural complexity. Flash chromatography (hexane/ethyl acetate gradient) effectively isolates intermediates, while final products are recrystallized from ethanol/water mixtures . Characterization via 1H^1H-NMR reveals distinct signals for methoxy (δ\delta 3.3–3.5 ppm) and methoxymethyl (δ\delta 4.4–4.6 ppm) groups, while bromine’s deshielding effect produces a downfield-shifted aromatic proton at δ\delta 8.1 ppm . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 290.0 (M+H+^+) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in ether, under inert atmosphere.

Major Products

    Substitution: Formation of 3-methoxy-2,6-dimethoxy-5-(methoxymethyl)pyridine.

    Oxidation: Formation of 3-bromo-2,6-dimethoxy-5-(formyl)pyridine.

    Reduction: Formation of 3-bromo-2,6-dihydroxy-5-(methoxymethyl)pyridine.

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives, including Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)-, are explored for their potential therapeutic applications:

  • Cholinergic Drugs : Similar compounds have been identified as important intermediates in the synthesis of cholinergic drugs used to treat gastrointestinal diseases .
  • Antimicrobial Activity : Research indicates that pyridine derivatives exhibit promising antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Agents : Some studies have suggested that derivatives of this compound may possess anti-inflammatory properties, contributing to pain relief and management of inflammatory conditions .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Suzuki Coupling Reactions : Pyridine derivatives can be synthesized via palladium-catalyzed Suzuki cross-coupling reactions, which allow for the formation of complex molecular architectures .
  • Synthesis of Novel Compounds : The unique functional groups present in Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- facilitate the creation of novel pyridine-based derivatives with tailored properties for specific applications .

Material Science

Pyridine derivatives are also investigated for their roles in material science:

  • Organic Electroluminescent Devices : Compounds similar to Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- have been utilized in the synthesis of materials for organic electroluminescent devices, showcasing their potential in electronics .

Data Table: Applications Overview

Application AreaSpecific Use CasesReferences
Medicinal ChemistrySynthesis of cholinergic drugs
Antimicrobial agents
Anti-inflammatory agents
Organic SynthesisBuilding block for novel compounds
Suzuki coupling reactions
Material ScienceComponents for organic electroluminescent devices

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various pyridine derivatives through Suzuki coupling reactions demonstrated that modifications to the pyridine ring significantly affected biological activity. The synthesized compounds were evaluated for their efficacy against specific bacterial strains, revealing several candidates with potent antimicrobial properties.

Case Study 2: Development of Cholinergic Drugs

Research highlighted the role of pyridine derivatives in developing cholinergic drugs. The synthesis involved multi-step reactions where Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- served as a key intermediate. The resulting compounds showed promising results in preclinical trials for treating gastrointestinal disorders.

Mechanism of Action

The mechanism by which Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

Compound Name Substituents (Positions) Molecular Weight Key Applications/Synthesis Challenges Reference ID
3-Bromo-2,6-dimethoxy-5-(methoxymethyl)-pyridine Br (3), OMe (2,6), CH₂OMe (5) Not explicitly stated* Potential precursor for pharmaceuticals or agrochemicals -
3-Bromo-2,6-dimethoxy-5-(β-D-ribofuranosyl)-pyridine Br (3), OMe (2,6), ribofuranosyl (5) Not provided Synthetic precursor for 1-deazauridine; demethylation challenges during synthesis
2-Bromo-3-methoxy-6-(methoxymethyl)-pyridine Br (2), OMe (3), CH₂OMe (6) 232.08 Structural isomer; bromine position alters reactivity
3-Bromo-5-ethoxypyridine Br (3), OEt (5) 202.05 Simpler structure; ethoxy group may reduce steric hindrance
5-Bromo-2-(dimethoxymethyl)-3-methoxy-pyridine Br (5), OMe (3), CH(OMe)₂ (2) Not provided Dimethoxymethyl group at position 2 affects electronic properties
5-Amino-3-bromo-2-methoxy-pyridine Br (3), OMe (2), NH₂ (5) Not provided Amino group enhances reactivity for further functionalization

*Molecular weight estimated based on formula (C₁₀H₁₃BrNO₃): ~272.12 g/mol.

Key Structural and Functional Differences

  • Substituent Positioning: Bromine at position 3 (target compound) vs. position 2 () or 5 () alters electrophilic substitution patterns and steric effects. Methoxymethyl at position 5 (target) vs. ethoxy () or ribofuranosyl () impacts solubility and steric bulk.
  • Functional Group Reactivity: Methoxymethyl (target) provides moderate steric hindrance and improved solubility compared to ethynyl () or tert-butoxy ethoxy (). Amino groups () introduce nucleophilic sites absent in the target compound, enabling diverse derivatization.

Biological Activity

Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is a heterocyclic compound with significant potential in various biological applications. This article provides a detailed overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H12BrNO3C_9H_{12}BrNO_3 and a molecular weight of 262.10 g/mol. Its structure features a pyridine ring with a bromine atom at the 3-position, two methoxy groups at the 2 and 6 positions, and a methoxymethyl group at the 5-position. This unique arrangement contributes to its reactivity and biological activity.

Biological Activities

Research has indicated that derivatives of Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- exhibit various biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- can inhibit cancer cell proliferation. For instance, certain pyridine derivatives have demonstrated significant antiproliferative effects against bladder cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : Pyridine derivatives have been investigated for their ability to inhibit microbial growth. The presence of methoxy groups is often linked to enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .
  • Neuroprotective Effects : Some studies suggest that pyridine derivatives may exhibit neuroprotective properties by modulating neurotransmitter systems or acting on specific receptors involved in neurodegenerative diseases .
  • Anti-inflammatory Activity : Compounds based on this pyridine structure have shown potential in reducing inflammation markers in vitro, indicating their possible use in treating inflammatory conditions.

Synthesis Methods

The synthesis of Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- typically involves multi-step organic reactions. A common approach includes:

  • Bromination : The introduction of a bromine atom at the 3-position can be achieved through electrophilic bromination of appropriate pyridine precursors.
  • Methoxylation : The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Final Assembly : The final compound is obtained through condensation reactions or nucleophilic substitutions involving the methoxymethyl group.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of bladder cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryReduction of inflammation markers

Case Study Example

A study published in MDPI highlighted the synthesis and biological evaluation of several pyridine derivatives, including those similar to Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)-. These derivatives were tested for their anticancer properties against various cell lines, demonstrating promising results with significant reductions in cell viability at low concentrations (IC50 values ranging from 5 to 10 μM) .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine?

  • Methodological Answer : Synthesis typically involves halogenation and protective group strategies. For example, bromination of a dimethoxy-pyridine precursor can be achieved using phosphorus oxychloride (POCl₃) or bromine under controlled conditions. Methoxymethyl groups may be introduced via nucleophilic substitution or protective etherification. A halogen dance reaction (e.g., using LDA and catalytic bromine) can adjust bromine positioning, as seen in related pyridine derivatives . Purification often employs column chromatography or recrystallization, with yields optimized by monitoring reaction times and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy vs. methoxymethyl) via chemical shifts and splitting patterns. For example, methoxymethyl protons appear as a triplet near δ 3.3–3.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₁₂BrNO₃: ~270.0).
  • IR Spectroscopy : Detects functional groups (e.g., C-O stretches at 1050–1250 cm⁻¹ for methoxy groups).
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline samples .

Q. How should researchers handle solubility and purification challenges?

  • Methodological Answer : The compound’s polar substituents (e.g., methoxymethyl) enhance solubility in dichloromethane or THF but may complicate isolation. Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, methoxymethyl protons correlate with a carbon at δ 60–70 ppm. Deuterated solvents (e.g., CDCl₃) minimize signal interference. Dynamic NMR or variable-temperature studies may resolve rotational barriers in methoxymethyl groups .

Q. What mechanistic insights explain bromine migration in halogen dance reactions?

  • Methodological Answer : Bromine migration (e.g., 5- to 6-position) occurs via deprotonation with strong bases (e.g., LDA), forming a pyridyne intermediate. Bromine redistributes to stabilize negative charge density. Catalytic bromine facilitates equilibrium shifts, as demonstrated in dihydroacridine and pyridine systems . Computational studies (DFT) can model transition states to predict regioselectivity.

Q. How does the bromine substituent influence cross-coupling reactivity?

  • Methodological Answer : Bromine at the 3-position activates the pyridine ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids (e.g., 3-pyridineboronic acid derivatives) in THF/water at 80°C. Steric hindrance from methoxymethyl groups may slow kinetics; optimize with microwave-assisted synthesis or bulky ligands (e.g., SPhos) .

Q. What role does this compound play in medicinal chemistry or drug discovery?

  • Methodological Answer : As a building block, it enables synthesis of bioactive pyridine derivatives. For example, methoxymethyl groups enhance solubility in antitumor agents targeting mitochondrial complexes (e.g., atpenin A5 analogs). Biological assays (e.g., IC₅₀ against HCT-116 cells) validate efficacy, while pharmacokinetic studies assess metabolic stability .

Safety and Optimization

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; store under inert gas (N₂/Ar) to prevent degradation. First-aid measures for exposure include rinsing with water and consulting safety data sheets for related pyridinecarboxylic acids .

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